

N-Nitrosometoprolol: A Reference Standard for Impurity Profiling in Metoprolol

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Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: B8145643

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Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of various cardiovascular conditions. As with all pharmaceutical products, ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount. **N-Nitrosometoprolol** has been identified as a potential genotoxic impurity that can form during the synthesis, formulation, or storage of metoprolol-containing products.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in pharmaceuticals due to their potential carcinogenic risk.[3][4] This document provides detailed application notes and protocols for the use of **N-Nitrosometoprolol** as a reference standard in impurity profiling, enabling accurate detection and quantification to ensure product quality and patient safety.

N-Nitrosometoprolol is a nitroso derivative of the secondary amine present in the metoprolol structure.[5] Its presence in the final drug product must be carefully monitored and controlled to comply with regulatory limits. The use of a well-characterized **N-Nitrosometoprolol** reference standard is essential for the development and validation of analytical methods, quality control applications, and stability studies.

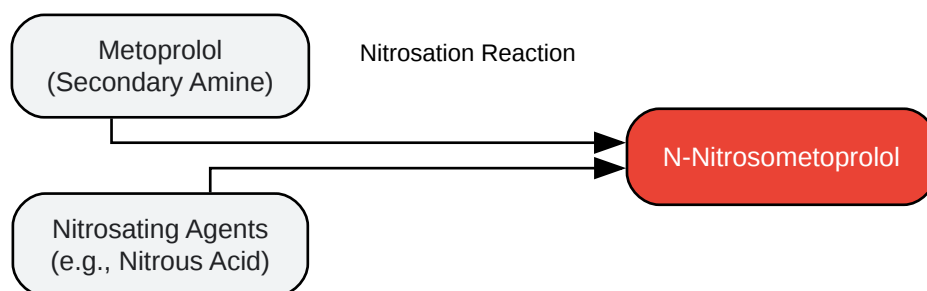
Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of the **N-Nitrosometoprolol** reference standard is critical for its proper handling, storage, and use in analytical procedures.

Property	Value	Reference
Chemical Name	N-(2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)propyl)-N-isopropyl nitrous amide	
Synonyms	N-Nitroso Metoprolol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)nitrosoamino]-2-propanol	
CAS Number	138768-62-4	
Molecular Formula	C ₁₅ H ₂₄ N ₂ O ₄	
Molecular Weight	296.36 g/mol	
Appearance	White to Off-White Solid	
Purity	>90% (mixture of isomers)	

Formation of N-Nitrosometoprolol

N-Nitrosometoprolol can form from the reaction of metoprolol with nitrosating agents. This reaction typically involves the secondary amine group in the metoprolol molecule and a source of nitrous acid, which can be formed from nitrites under acidic conditions.



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Figure 1: Formation pathway of **N-Nitrosometoprolol** from Metoprolol.

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies have set stringent limits for nitrosamine impurities in drug products to mitigate potential health risks. These limits are often expressed as an acceptable daily intake (AI). For nitrosamines where specific data is lacking, a class-specific limit may be applied. The FDA, for instance, has set a general acceptable intake limit for total nitrosamines of 26.5 ng/day if more than one is present. For specific nitrosamines, the limits can vary; for example, the limit for NDMA is 96 ng/day. Manufacturers are required to perform risk assessments and, if a risk is identified, conduct testing to ensure that nitrosamine impurity levels are below the recommended limits.

Experimental Protocols

The following protocols outline the use of **N-Nitrosometoprolol** reference standard for the development and validation of an analytical method for its quantification in metoprolol drug substances and products. The method described is based on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and selective technique for trace-level analysis.

Preparation of Standard Solutions

Objective: To prepare accurate concentrations of the **N-Nitrosometoprolol** reference standard for calibration and system suitability testing.

Materials:

- **N-Nitrosometoprolol** reference standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Deionized water, 18.2 MΩ·cm
- Class A volumetric flasks and pipettes

Procedure:

- Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of **N-Nitrosometoprolol** reference standard and dissolve it in a known volume of methanol in a volumetric flask.
- Intermediate Stock Solution (e.g., 1 µg/mL): Dilute the primary stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain an intermediate stock solution.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution to cover the desired concentration range (e.g., 0.05 to 50 ng/mL). The diluent should be the same as the initial mobile phase composition.

Sample Preparation

Objective: To extract **N-Nitrosometoprolol** from the drug substance or product matrix with minimal interference.

Materials:

- Metoprolol drug substance or drug product
- Diluent (e.g., 0.1% formic acid in water/methanol)
- Vortex mixer
- Centrifuge
- Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

- Accurately weigh a specified amount of the metoprolol sample into a centrifuge tube.
- Add a known volume of diluent.
- Vortex the sample for a specified time to ensure complete dissolution.
- Centrifuge the sample to pellet any undissolved excipients.

- Filter the supernatant through a syringe filter into an HPLC vial for analysis.

UHPLC-MS/MS Method for Quantification

Objective: To separate and quantify **N-Nitrosometoprolol** in the prepared samples.

Instrumentation:

- UHPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

- Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm) or equivalent.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient Elution: A suitable gradient to separate **N-Nitrosometoprolol** from the metoprolol API and other potential impurities.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μL

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor-to-product ion transitions for **N-Nitrosometoprolol**.
- Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

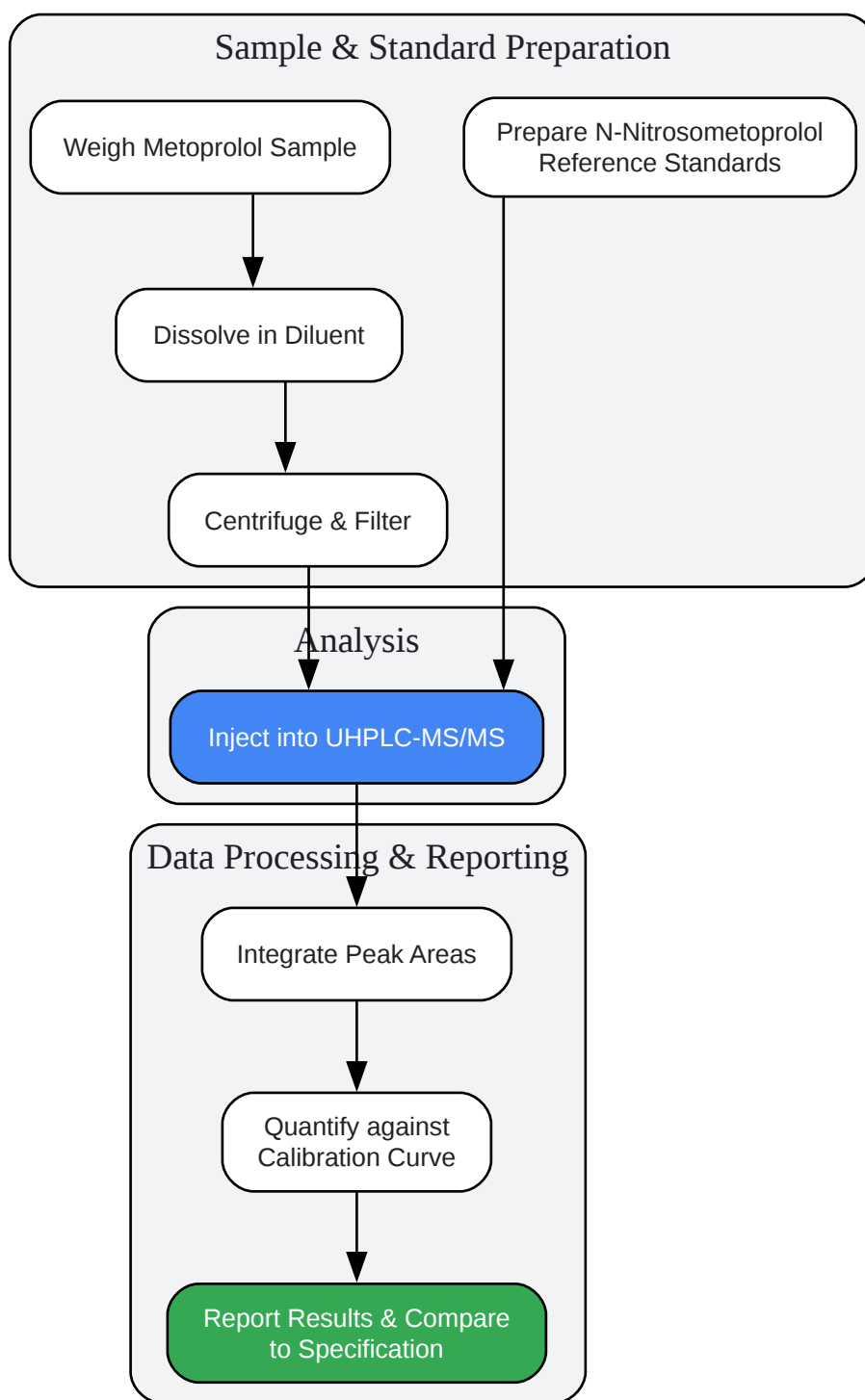
Method Validation and Performance

A validated analytical method is crucial for reliable impurity profiling. Key validation parameters and typical performance data are summarized below.

Validation Parameter	Typical Specification	Example Performance Data	Reference
Specificity	No interference at the retention time of N-Nitrosometoprolol	No significant peaks observed in blank and placebo samples	
Linearity (R^2)	≥ 0.99	0.9978 - 0.9999	
Limit of Detection (LOD)	Reportable	0.02 - 1.2 ppb	
Limit of Quantification (LOQ)	Reportable	2 - 20 ppb	
Accuracy (% Recovery)	80 - 120%	64.1% - 113.3%	
Precision (%RSD)	$\leq 15\%$	Reportable	

Experimental Workflow for Impurity Profiling

The following diagram illustrates the overall workflow for the analysis of **N-Nitrosometoprolol** in a pharmaceutical sample.



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Figure 2: Experimental workflow for **N-Nitrosometoprolol** impurity profiling.

Conclusion

The control of **N-Nitrosometoprolol** is a critical aspect of ensuring the quality and safety of metoprolol-containing pharmaceuticals. The use of a well-characterized **N-Nitrosometoprolol** reference standard is indispensable for the accurate and reliable quantification of this potential impurity. The protocols and information provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust analytical methods for impurity profiling, thereby ensuring compliance with global regulatory standards and safeguarding public health.

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